
4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline: is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonyl group attached to an aniline ring, which is further substituted with an amino group, a chlorine atom, and an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline typically involves multiple steps:
Sulfonation: The initial step involves the sulfonation of aniline to form 4-aminobenzenesulfonic acid.
Chlorination: The sulfonic acid is then chlorinated to introduce the chlorine atom at the 3-position.
Ethylation: The final step involves the ethylation of the amino group to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and yields. The use of reagents like thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) can facilitate the chlorination and oxidation steps, respectively .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of sulfinyl or sulfhydryl derivatives.
Substitution: Formation of various substituted aniline derivatives .
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a precursor for the synthesis of dyes and pigments.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its antibacterial and antifungal properties.
- Potential use in the development of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the manufacture of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. The chlorine and ethyl groups may enhance the compound’s binding affinity and specificity for its targets. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
4-Aminobenzene-1-sulfonyl chloride: Similar structure but lacks the ethyl and chlorine substitutions.
4-Methoxy-3-nitrobenzene-1-sulfonamide: Contains a methoxy and nitro group instead of amino and chlorine groups.
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: Features an imidazole ring and formyl group .
Uniqueness:
- The presence of both chlorine and ethyl groups in 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline provides unique chemical properties, such as enhanced reactivity and binding affinity.
- Its specific substitution pattern allows for targeted interactions in biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
101513-22-8 |
|---|---|
Formule moléculaire |
C14H15ClN2O2S |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
4-(4-aminophenyl)sulfonyl-3-chloro-N-ethylaniline |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-17-11-5-8-14(13(15)9-11)20(18,19)12-6-3-10(16)4-7-12/h3-9,17H,2,16H2,1H3 |
Clé InChI |
BCDNBNPOXJBYBT-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


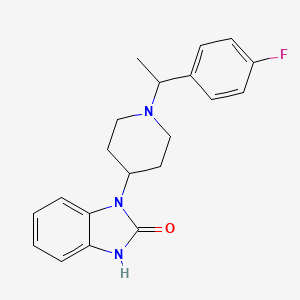
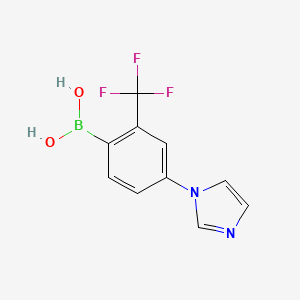
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)

![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
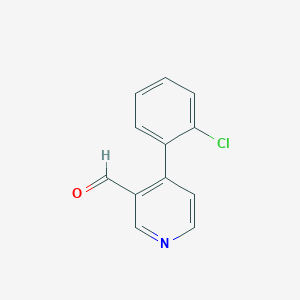
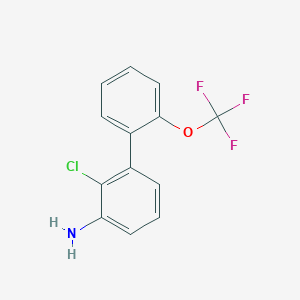
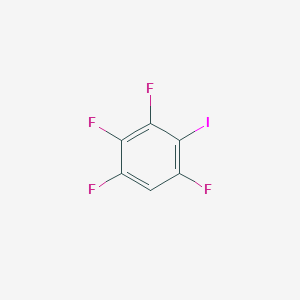
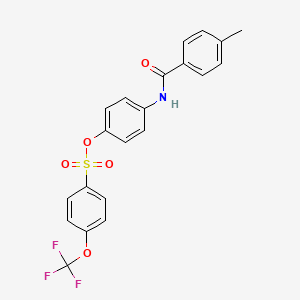
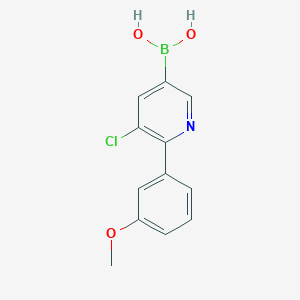
![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)
![tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14078034.png)

![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)
